2-(4-苯基环己基)乙酸乙酯

描述

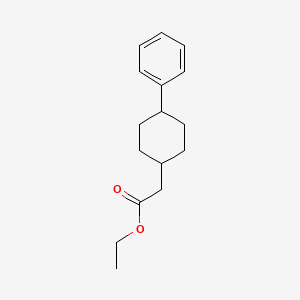

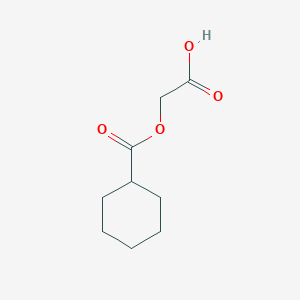

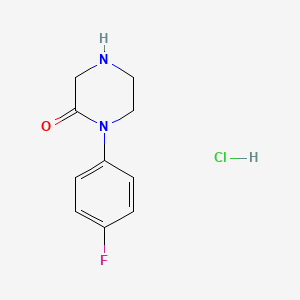

Molecular Structure Analysis

The molecular formula of Ethyl 2-(4-phenylcyclohexyl)acetate is C16H22O2 . It has a molecular weight of 246.34 g/mol. The InChI code for this compound is 1S/C16H22O2/c1-2-18-16(17)12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-7,13,15H,2,8-12H2,1H3/t13-,15- .Physical And Chemical Properties Analysis

Ethyl 2-(4-phenylcyclohexyl)acetate has a molecular weight of 246.34500 . It is a colorless to slightly yellow liquid. More specific physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the retrieved data.科学研究应用

Synthesis of Dual Hypoglycemic Agents

- Scientific Field: Medicinal Chemistry

- Summary of Application: Ethyl-2-(4-Aminophenoxy) Acetate is used as a building synthon for novel dual hypoglycemic agents .

- Methods of Application: The compound was synthesized by alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction of the nitro group. This reduction method does not require nascent hydrogen or any reaction complexity; it goes easily via consecutive reaction in NH4Cl/Fe to yield the target synthon as very pure crystals .

- Results or Outcomes: The product was characterized by 1H NMR, 13C NMR, COSY, NOESY NMR spectroscopy, and elemental analysis. Additionally, its structure was studied and approved by X-ray single crystal structure determination .

Application in Energy and Petrochemical Fields

- Scientific Field: Energy and Petrochemicals

- Summary of Application: Acetate-based ionic liquids (AcILs), which include compounds like Ethyl-2-(4-Aminophenoxy) Acetate, display excellent structure tunability, non-volatility, good solubility to biomass, and favorable adsorption capacity. These unique characteristics make them important candidates for a range of applications in the field of energy and in the petrochemical industry .

- Methods of Application: The applications of AcILs in the fields of biomass processing, organic synthesis, separation, electrochemistry, and other fields are reviewed based on their prominent properties .

- Results or Outcomes: The dual functions of AcILs as solvents and activators for biomass dissolution are discussed, and the roles of AcILs as catalysts and reaction mediums in clean organic synthesis are highlighted .

Microbial Production of Ethyl Acetate

- Scientific Field: Applied Microbiology and Biotechnology

- Summary of Application: Ethyl acetate is one of the short-chain esters widely used in the food, beverage, and solvent areas. The production of ethyl acetate currently proceeds through unsustainable and energy-intensive processes, which are based on natural gas and crude oil. Microbial conversion of biomass-derived sugars into ethyl acetate may provide a sustainable alternative .

- Methods of Application: The perspectives of bio-catalyzing ethanol and acetic acid to ethyl acetate using lipases in vitro was introduced. Besides, the crucial elements for high yield of ethyl acetate in fermentation were expounded .

- Results or Outcomes: The accumulation of acetyl-CoA is crucial for synthesizing ethyl acetate in vivo; AAT-mediated metabolic engineering could efficiently improve ethyl acetate production .

Biotechnological Production of Ethyl Acetate by Yeasts

- Scientific Field: Applied Microbiology and Biotechnology

- Summary of Application: Ethyl acetate is an environmentally friendly solvent with many industrial applications. The production of ethyl acetate currently proceeds by energy-intensive petrochemical processes which are based on natural gas and crude oil without exception. Microbial synthesis of ethyl acetate could become an interesting alternative .

- Methods of Application: The microbial formation of carboxylic-acid esters has been repeatedly reviewed. Plenty of various esters are formed where ethyl esters and acetate esters are clearly predominating .

- Results or Outcomes: Ethyl acetate usually exhibits the highest concentration. It gives alcoholic beverages and fermented food a typical flavor and fragrance .

Synthesis of Biodiesels, Paints, Adhesives, Herbicides, and Resins

- Scientific Field: Industrial Chemistry

- Summary of Application: Ethyl acetate can be applied for the synthesis of biodiesels, paints, adhesives, herbicides, and resins .

- Methods of Application: The conventional industrial production of ethyl acetate was through Fisher esterification processes, in which ethanol and acetate were converted into ethyl acetate under high temperature (200–250 °C) with concentrated sulfuric acid as the catalyst .

- Results or Outcomes: This process is highly energy-consuming and also causes severe corrosiveness and formation of a significant amount of hazardous wastes. Alternatively, biosynthesis of esters offers another promising alternative, which are usually carried out under mild conditions with high product yield and selectivity .

Formation of Aroma Compounds in Food

- Scientific Field: Food Science

- Summary of Application: Esters give alcoholic beverages and fermented food a typical flavor and fragrance where ethyl acetate usually exhibits the highest concentration .

- Methods of Application: The microbial formation of carboxylic-acid esters has been repeatedly reviewed. Plenty of various esters are formed where ethyl esters and acetate esters are clearly predominating .

- Results or Outcomes: Ethyl acetate is one of the short-chain esters, which is also known as a flavor compound .

安全和危害

Ethyl 2-(4-phenylcyclohexyl)acetate is classified as having acute toxicity (oral, category 4, H302) and can cause skin corrosion/irritation (category 2, H315) . It’s important to handle this compound with care, using appropriate personal protective equipment, and to avoid release to the environment .

属性

IUPAC Name |

ethyl 2-(4-phenylcyclohexyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O2/c1-2-18-16(17)12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-7,13,15H,2,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQKKTEIOHKETAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCC(CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80720835 | |

| Record name | Ethyl (4-phenylcyclohexyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80720835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-phenylcyclohexyl)acetate | |

CAS RN |

411238-92-1 | |

| Record name | Ethyl (4-phenylcyclohexyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80720835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

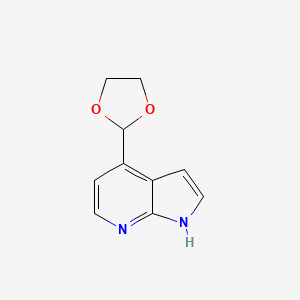

![2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1456489.png)

![methyl 7-chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1456501.png)

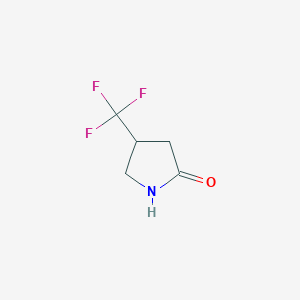

![Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate](/img/structure/B1456504.png)